

Spectroscopic characterization (IR, NMR) of 1-methyl-2H-tetrazole-5-thione

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Compound of Interest

Compound Name: 5-Mercapto-1-methyltetrazole

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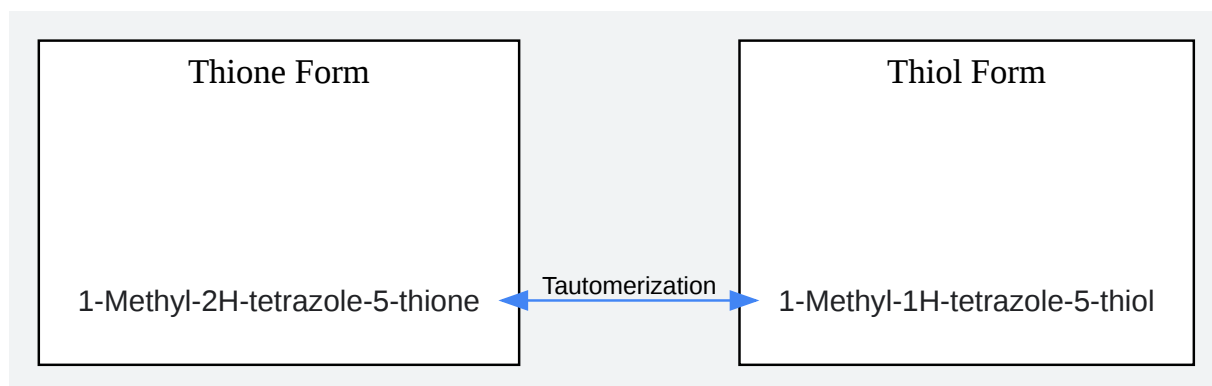
A Comparative Spectroscopic Guide to 1-Methyl-2H-tetrazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-methyl-2H-tetrazole-5-thione, a crucial heterocyclic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals, notably cephalosporin antibiotics. Due to tautomerism, this compound can exist in both the thione and thiol forms. Experimental evidence suggests that the thione form, specifically 1-methyl-1,4-dihydro-5H-tetrazole-5-thione, is the predominant tautomer in the solid state and in an argon matrix.^[1] This guide will present the available spectroscopic data for this thione form and compare it with its thiol tautomer, 1-methyl-1H-tetrazole-5-thiol, and other related tetrazole derivatives to aid in its characterization.

Tautomerism of 1-Methyl-tetrazole-5-thione

The potential for tautomerism between the thione and thiol forms is a critical consideration in the spectroscopic analysis of this molecule. The equilibrium between these forms can be influenced by factors such as solvent, temperature, and physical state.



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Caption: Tautomeric equilibrium between 1-methyl-2H-tetrazole-5-thione and 1-methyl-1H-tetrazole-5-thiol.

Infrared (IR) Spectroscopy

The FT-IR spectrum is particularly useful for distinguishing between the thione and thiol tautomers. The thione form is characterized by a prominent C=S stretching vibration and an N-H stretch, whereas the thiol form would exhibit an S-H stretching band. A study combining matrix-isolation infrared spectroscopy and DFT calculations concluded that the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione is the most stable tautomer.^[1]

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group	1-Methyl-1,4-dihydro-5H-tetrazole-5-thione[1]	5-(Benzylthio)-1H-tetrazole[2]	1-Substituted Tetrazoline-5-thiones (General) [3]
N-H Stretch	~3485	13.40-11.50 (in NMR)	3130 - 3080
C-H Stretch (Methyl)	Not specified	Not specified	Not specified
N=N Stretch	1380.5 - 1362.6	1634	Not specified
N-H Bend	~1490	Not specified	Not specified
C=S Stretch	Not explicitly assigned, but contributes to bands in the lower frequency region.	Not applicable	Bands III & IV involve C-S stretching
C-N Stretch	Not specified	Not specified	Bands II & III involve C-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. While experimental NMR data for the thione tautomer is not readily available in the literature, data for the thiol form and related structures offer valuable comparative insights.

¹H NMR Spectroscopy

The key differentiator in the ¹H NMR spectrum would be the presence of either an N-H proton signal (for the thione) or an S-H proton signal (for the thiol), though these can be broad and sometimes difficult to observe. The chemical shift of the N-methyl group is also diagnostic.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton Assignment	(1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (in D ₂ O)[4]	1-Phenyl-tetrazoline-5-thione (in CDCl ₃)[3]	5-(Benzylthio)-1H-tetrazole (in CDCl ₃) [2]
N-CH ₃	3.96 (s)	Not applicable	Not applicable
N-H / S-H	Not observed in D ₂ O	Not specified	13.40-11.50 (s)
Aromatic/Ring Protons	5.95-5.90 (m, cyclopentene)	7.7 (m, phenyl)	7.49-7.35 (m, phenyl)

¹³C NMR Spectroscopy

In ¹³C NMR, the most significant difference between the tautomers is the chemical shift of the carbon at position 5. For the thione form, this carbon (C=S) is expected to be significantly deshielded and appear at a higher chemical shift compared to the C-S carbon in the thiol form.

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon Assignment	(1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (in D ₂ O)[4]	1,5-Disubstituted Tetrazoles (General)
C-5 (Thiol/Thione)	153.32	151-167
N-CH ₃	33.87	Not specified

Experimental Protocols

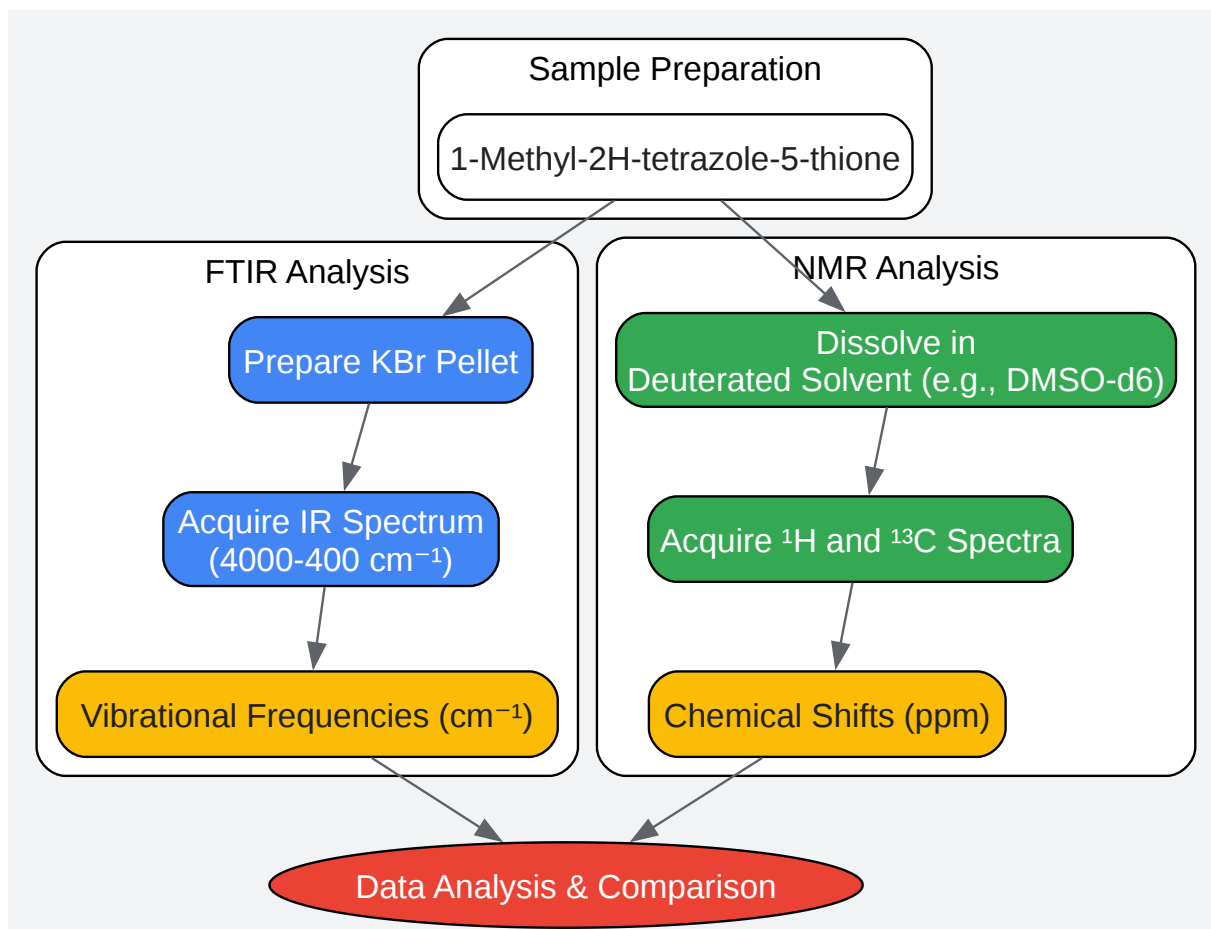
The following are generalized protocols for obtaining the spectroscopic data presented.

Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- **Analysis:** The spectrum is typically recorded over a range of 4000-400 cm^{-1} . The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The NMR tube is placed into the spectrometer. For ^1H NMR, a spectrometer operating at 300-500 MHz is common. For ^{13}C NMR, a frequency of 75-125 MHz is typically used.
- **Analysis:** The acquired free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.



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